molecular formula C9H12O2 B14444316 (3aS,8aR)-3,3a,4,5,6,8a-Hexahydro-2H-cyclohepta[b]furan-2-one CAS No. 75649-70-6

(3aS,8aR)-3,3a,4,5,6,8a-Hexahydro-2H-cyclohepta[b]furan-2-one

Cat. No.: B14444316
CAS No.: 75649-70-6
M. Wt: 152.19 g/mol
InChI Key: IUSKTPQHKSNRIX-YUMQZZPRSA-N
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Description

(3aS,8aR)-3,3a,4,5,6,8a-Hexahydro-2H-cyclohepta[b]furan-2-one is a complex organic compound with a unique bicyclic structure This compound is characterized by its fused cycloheptane and furan rings, which contribute to its distinct chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,8aR)-3,3a,4,5,6,8a-Hexahydro-2H-cyclohepta[b]furan-2-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of a Diels-Alder reaction, where a diene and a dienophile undergo a [4+2] cycloaddition to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(3aS,8aR)-3,3a,4,5,6,8a-Hexahydro-2H-cyclohepta[b]furan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(3aS,8aR)-3,3a,4,5,6,8a-Hexahydro-2H-cyclohepta[b]furan-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme-substrate interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3aS,8aR)-3,3a,4,5,6,8a-Hexahydro-2H-cyclohepta[b]furan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cycloheptanone: A structurally similar compound with a single cycloheptane ring.

    Furan-2-one: Contains a furan ring similar to (3aS,8aR)-3,3a,4,5,6,8a-Hexahydro-2H-cyclohepta[b]furan-2-one but lacks the cycloheptane ring.

Uniqueness

This compound is unique due to its fused bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various scientific research applications, as it can serve as a versatile scaffold for designing new molecules with desired properties.

Properties

CAS No.

75649-70-6

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

(3aS,8aR)-3,3a,4,5,6,8a-hexahydrocyclohepta[b]furan-2-one

InChI

InChI=1S/C9H12O2/c10-9-6-7-4-2-1-3-5-8(7)11-9/h3,5,7-8H,1-2,4,6H2/t7-,8-/m0/s1

InChI Key

IUSKTPQHKSNRIX-YUMQZZPRSA-N

Isomeric SMILES

C1CC=C[C@H]2[C@@H](C1)CC(=O)O2

Canonical SMILES

C1CC=CC2C(C1)CC(=O)O2

Origin of Product

United States

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